molecular formula C18H30N4O3S B4571430 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[3-(PIPERIDIN-1-YL)PROPYL]ACETAMIDE

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[3-(PIPERIDIN-1-YL)PROPYL]ACETAMIDE

Cat. No.: B4571430
M. Wt: 382.5 g/mol
InChI Key: GCCIJENRVOJADQ-UHFFFAOYSA-N
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Description

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[3-(PIPERIDIN-1-YL)PROPYL]ACETAMIDE is a complex organic compound with a unique structure that combines a dimethylsulfamoyl group, a phenyl group, and a piperidinyl group

Scientific Research Applications

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[3-(PIPERIDIN-1-YL)PROPYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Preparation Methods

The synthesis of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[3-(PIPERIDIN-1-YL)PROPYL]ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dimethylsulfamoyl group: This can be achieved by reacting dimethylamine with sulfuryl chloride.

    Attachment of the phenyl group: This step involves the use of a phenylating agent, such as phenylmagnesium bromide, to introduce the phenyl group.

    Formation of the piperidinyl group: This can be done by reacting piperidine with an appropriate alkylating agent.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[3-(PIPERIDIN-1-YL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and piperidinyl groups, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[3-(PIPERIDIN-1-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-[(DIMETHYLSULFAMOYL)(PHENYL)AMINO]-N-[3-(PIPERIDIN-1-YL)PROPYL]ACETAMIDE can be compared with similar compounds such as:

    N-Phenylacetamide: This compound lacks the dimethylsulfamoyl and piperidinyl groups, making it less complex and potentially less versatile.

    N-(3-Piperidinyl)acetamide: This compound lacks the dimethylsulfamoyl and phenyl groups, which may limit its applications.

    N-(Dimethylsulfamoyl)acetamide: This compound lacks the phenyl and piperidinyl groups, which may affect its biological activity.

Properties

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(3-piperidin-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O3S/c1-20(2)26(24,25)22(17-10-5-3-6-11-17)16-18(23)19-12-9-15-21-13-7-4-8-14-21/h3,5-6,10-11H,4,7-9,12-16H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCIJENRVOJADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NCCCN1CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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